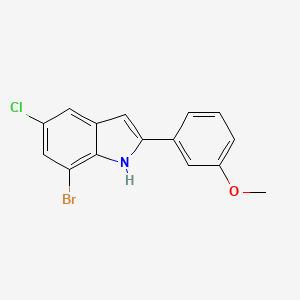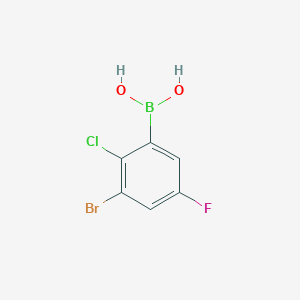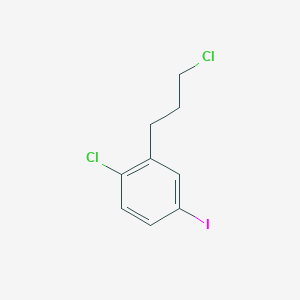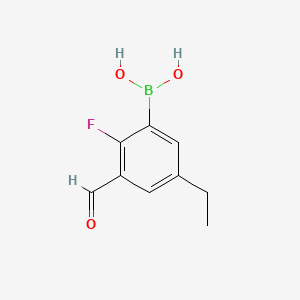
(5-Ethyl-2-fluoro-3-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-2-fluoro-3-formylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with ethyl, fluoro, and formyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2-fluoro-3-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: (5-Ethyl-2-fluoro-3-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield phenols, while reduction of the formyl group results in the formation of alcohols .
Scientific Research Applications
(5-Ethyl-2-fluoro-3-formylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Ethyl-2-fluoro-3-formylphenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in the design of enzyme inhibitors and other bioactive compounds . The molecular targets and pathways involved depend on the specific application, but generally include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Fluorophenylboronic acid
Comparison: (5-Ethyl-2-fluoro-3-formylphenyl)boronic acid is unique due to the presence of multiple functional groups that provide a combination of reactivity and selectivity not found in simpler boronic acids. The ethyl and fluoro substituents enhance its stability and reactivity, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C9H10BFO3 |
|---|---|
Molecular Weight |
195.99 g/mol |
IUPAC Name |
(5-ethyl-2-fluoro-3-formylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO3/c1-2-6-3-7(5-12)9(11)8(4-6)10(13)14/h3-5,13-14H,2H2,1H3 |
InChI Key |
NLJHLDOHKCMFOD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


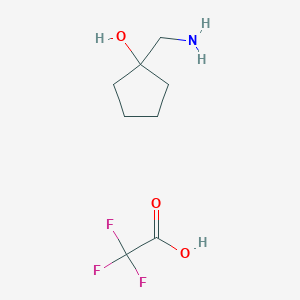

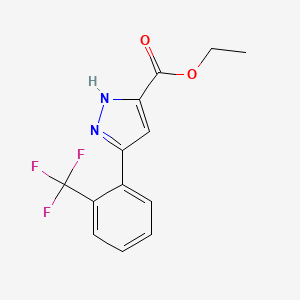
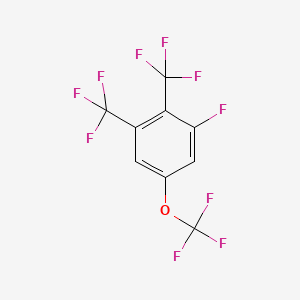


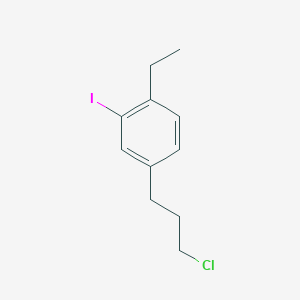
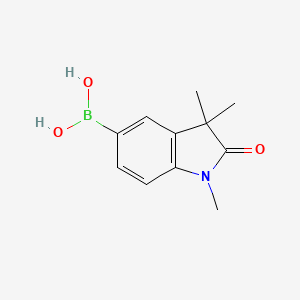
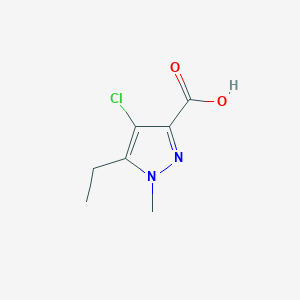
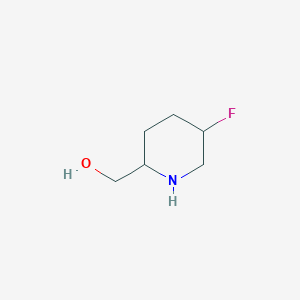
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
